4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methylsulfanyl group, and a pyrrolidin-1-yl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with cyclopropyl bromide and methylsulfanyl chloride under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: The oxidation of the methylsulfanyl group can lead to the formation of a sulfoxide or sulfone derivative.
Reduction: Reduction of the pyrimidine ring can result in the formation of a pyrimidinylamine derivative.
Substitution: Substitution at the pyrrolidin-1-yl group can yield various substituted pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine can be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Cyclopropyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine
4-Cyclopropyl-2-(methylsulfanyl)-6-(morpholin-4-yl)pyrimidine
Uniqueness: 4-Cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.
Properties
IUPAC Name |
4-cyclopropyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-16-12-13-10(9-4-5-9)8-11(14-12)15-6-2-3-7-15/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGNYIOFNYHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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